2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide is a nickel(II) complex with a distinctive structure that includes two N-4-chlorophenyl imino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide typically involves the coordination of nickel(II) with N-4-chlorophenyl imino ligands. One common method involves the reaction of nickel(II) bromide with 2,3-bis(N-4-chlorophenyl)imino butane in a suitable solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species .
Scientific Research Applications
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Synthesis: The compound is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) acetylacetonate: Another nickel(II) complex used in catalysis and material synthesis.
Nickel(II) chloride: A simpler nickel(II) salt with applications in various chemical reactions.
Nickel(II) nitrate: Used in similar applications but with different reactivity and properties.
Uniqueness
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material synthesis processes.
Properties
IUPAC Name |
2-N,3-N-bis(4-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXTJTGIPCPV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C(=NC2=CC=C(C=C2)Cl)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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